6-Methylocta-3,5-dien-7-yn-2-one
Description
Properties
CAS No. |
58964-85-5 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
6-methylocta-3,5-dien-7-yn-2-one |
InChI |
InChI=1S/C9H10O/c1-4-8(2)6-5-7-9(3)10/h1,5-7H,2-3H3 |
InChI Key |
YYRQXVKQTMLAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC=C(C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthesis from 5-Methylhex-1-yne via the Dulou Method
Espeland et al. (2024) describe the preparation of a related intermediate, 1,1-diethoxy-7-methyloct-3-yn-2-one, starting from 5-methylhex-1-yne using the Dulou method for chain elongation (Scheme 2 in their work). This step involves the addition of diethoxyacetonitrile to elongate the carbon chain and introduce the ketone precursor functionality.
- The reaction proceeds with moderate to good yields.
- The intermediate is then subjected to catalytic conditions (PS-TPP catalyst in toluene at 60 °C with pentane-2,4-dione) to form the conjugated dienone system.
- The final dienone is isolated by flash chromatography with yields reported between 72% and 79%.
Alternative Synthesis via Wohl and Lange Method
When the Dulou method fails, such as in attempts to prepare the compound from hept-1-yne, the older Wohl and Lange procedure is employed. This method provides the target intermediate in about 38% yield, accompanied by minor byproducts.
- This method involves a different approach to chain elongation and functional group installation.
- After obtaining the intermediate, similar catalytic transformations lead to the dienone product.
Catalytic Conversion to Dienone
Both intermediates prepared by Dulou and Wohl-Lange methods are converted to the target dienone using polystyrene-supported triphenylphosphine (PS-TPP) catalysis in toluene at 60 °C with pentane-2,4-dione as a co-catalyst. This step induces the formation of the conjugated diene system with high stereoselectivity, yielding (3E,5E)-1,1-diethoxy-7-methylocta-3,5-dien-2-one.
Reaction Conditions and Yields
| Step | Starting Material | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Chain elongation (Dulou method) | 5-Methylhex-1-yne | Dulou method | 1,1-Diethoxy-7-methyloct-3-yn-2-one | Moderate |
| Chain elongation (Wohl and Lange) | Hept-1-yne | Wohl and Lange method | Same intermediate | 38 |
| Catalytic dienone formation | Intermediate (above) | PS-TPP, toluene, 60 °C, pentane-2,4-dione | (3E,5E)-1,1-Diethoxy-7-methylocta-3,5-dien-2-one | 72–79 |
Additional Synthetic Insights
Reduction to Dienol Derivatives
The dienone product can be further reduced to the corresponding dienol using cerium chloride and sodium borohydride in ethanol at room temperature, yielding the alcohol in 92% yield as a clear oil.
Wittig Olefination and Late-stage Functionalization
Other literature suggests that late-stage Wittig olefination can be employed on related intermediates to introduce the diene moiety with control over stereochemistry, although specific to related compounds such as ravenic acid analogs.
Mechanistic and Structural Considerations
- The use of PS-TPP catalyst facilitates the formation of the conjugated dienone through a likely nucleophilic attack and elimination mechanism.
- The stereochemistry of the diene is controlled to favor the (3E,5E) configuration, as confirmed by ^1H NMR and other spectroscopic methods.
- The chain elongation methods (Dulou and Wohl-Lange) rely on the formation of carbon-carbon bonds adjacent to the alkyne, which is critical for introducing the 7-yn-2-one moiety.
Chemical Reactions Analysis
Types of Reactions
6-Methylocta-3,5-dien-7-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diones.
Aldol Condensation: It can participate in aldol condensation reactions to form more complex molecules.
Substitution: The compound can undergo substitution reactions, particularly at the alkyne and diene positions.
Common Reagents and Conditions
Oxidative Coupling: Common reagents include oxidizing agents such as potassium permanganate or ceric ammonium nitrate.
Aldol Condensation: Base catalysts like sodium hydroxide or potassium hydroxide are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include diones, acyclic diacetylenes, and other complex organic molecules .
Scientific Research Applications
Organic Synthesis
Catalytic Reactions
6-Methylocta-3,5-dien-7-yn-2-one has been employed as a versatile reactant in various catalytic reactions. For instance, it can undergo transformations to yield dienones and other derivatives through reactions involving polystyrene-supported catalysts. Such processes have demonstrated high yields and regioselectivity, making this compound valuable in synthetic organic chemistry .
Diene Synthesis
The compound serves as a precursor for synthesizing electron-rich dienes. By modifying the electron-withdrawing groups attached to the compound, researchers have successfully converted it into more reactive diene systems. This transformation is crucial for developing complex organic molecules that require specific electronic properties .
Medicinal Chemistry
Bioactive Compound Development
Research has indicated that derivatives of this compound exhibit bioactive properties that could be harnessed for therapeutic applications. For example, studies have shown that compounds derived from this structure can act as inhibitors for specific enzymes involved in metabolic pathways, making them potential candidates for drug development .
Antimicrobial Properties
There is evidence suggesting that certain derivatives of this compound possess antimicrobial activity against various pathogens. This property is particularly relevant in the context of developing new antibiotics or antifungal agents that can combat resistant strains of bacteria .
Case Studies
Mechanism of Action
The mechanism of action of 6-Methylocta-3,5-dien-7-yn-2-one involves its ability to participate in various chemical reactions due to its conjugated diene and triple bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of complex organic molecules .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share partial structural motifs with 6-Methylocta-3,5-dien-7-yn-2-one:
Key Observations :
- Alkyne vs. Diene Systems : The terminal alkyne in this compound distinguishes it from aurapten derivatives, which feature extended diene systems. This difference may confer higher reactivity in click chemistry or cycloaddition reactions.
- Ketone Position : Unlike 5'-oxoaurapten, the ketone in the target compound is at position 2, altering electronic conjugation patterns.
Physical Properties and Stability
- Crystal Structure Insights : While unrelated to the target compound, highlights the role of bond angles (e.g., C7—C6—C5 = 121.13°) in stabilizing unsaturated systems . Such data could inform computational modeling of the target compound’s conformation.
- Thermal Stability : The conjugated diene-alkyne system may reduce thermal stability compared to saturated analogs.
Biological Activity
6-Methylocta-3,5-dien-7-yn-2-one, also known as Halorotetin A, is a terpenoid compound with notable biological activities. It has been isolated from various natural sources and exhibits significant effects on cellular mechanisms, particularly in cancer research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure featuring both alkyne and alkene functionalities. The molecular formula is , with a molecular weight of approximately 136.19 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| CAS Number | 58964-85-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly in hepatocellular carcinoma (HCC). A significant study demonstrated that this compound inhibits the proliferation of HepG-2 cells by regulating the expression of oncogenes and tumor suppressor genes. Specifically, it was found to decrease the transcription levels of oncogenes such as c-myc and c-met , while promoting the expression of tumor suppressor genes like TP53 and KEAP1 .
Table 1: Effects on Gene Expression in HepG-2 Cells
| Gene | Expression Change (Halorotetin A Treatment) |
|---|---|
| c-myc | Decreased |
| c-met | Decreased |
| TP53 | Increased |
| KEAP1 | Increased |
These findings suggest that this compound may serve as a potential therapeutic agent in HCC treatment by targeting critical pathways involved in tumor growth and survival.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Oncogenic Pathways : By downregulating c-myc and c-met, the compound disrupts signaling pathways that promote cell proliferation.
- Activation of Tumor Suppressor Genes : Increased expression of TP53 suggests a mechanism for inducing apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress in cancer cells, further promoting apoptosis .
Case Studies
A notable case study involved the application of this compound in combination with existing chemotherapeutic agents. The results indicated enhanced efficacy against resistant cancer cell lines when used synergistically with traditional treatments . This suggests that the compound could potentially overcome drug resistance seen in many cancer therapies.
Q & A
Q. What are the established methods for synthesizing 6-methylocta-3,5-dien-7-yn-2-one, and how can reproducibility be ensured?
Synthesis typically involves conjugated enyne formation via Sonogashira coupling or alkyne alkylation, followed by ketone functionalization. Key steps include:
- Catalyst selection : Palladium/copper systems for cross-coupling .
- Purification : Column chromatography with silica gel (TLC monitoring) and spectroscopic validation (NMR, IR) .
- Reproducibility : Document reaction conditions (temperature, solvent purity, inert atmosphere) in the experimental section. Use standardized protocols from peer-reviewed syntheses and report deviations .
Q. What spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?
- NMR : and NMR to confirm regiochemistry of diene and yne groups. Compare coupling constants ( vs. ) to distinguish conjugation patterns .
- IR : Detect carbonyl (C=O, ~1700 cm) and alkyne (C≡C, ~2100 cm) stretches .
- Mass spectrometry : High-resolution MS for molecular ion validation. Include fragmentation patterns to confirm functional groups .
Q. How can the stability of this compound under varying conditions (e.g., light, temperature) be systematically assessed?
- Accelerated stability studies : Expose samples to UV light (λ = 254–365 nm) or elevated temperatures (40–60°C) in controlled environments.
- Analytical monitoring : Use HPLC or GC-MS at intervals to quantify degradation products. Compare with baseline purity data .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder or cycloaddition reactions?
- Computational modeling : Employ DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
- Kinetic studies : Monitor reaction rates under varying solvents and temperatures. Use Eyring plots to infer transition states .
- Isotopic labeling : or labeling to trace bond formation pathways .
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?
- Meta-analysis : Systematically review literature to identify variables (e.g., assay type, concentration ranges, cell lines). Use statistical tools (ANOVA, regression) to isolate confounding factors .
- Dose-response validation : Replicate assays with standardized protocols (e.g., IC determination in triplicate) .
- Structural analogs : Compare activity of derivatives to pinpoint functional group contributions .
Q. What strategies optimize the enantioselective synthesis of this compound for chiral studies?
Q. How does the compound’s electronic structure influence its UV-Vis absorption properties?
- TD-DFT calculations : Predict values and compare with experimental UV-Vis spectra. Analyze conjugation effects from diene-yne systems .
- Solvatochromism : Measure absorbance in solvents of varying polarity to assess charge-transfer transitions .
Methodological Guidance for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
